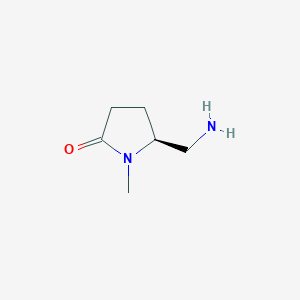

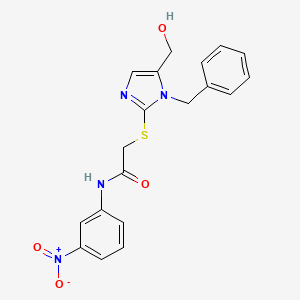

![molecular formula C26H26BrN3O4S B2586103 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 313683-91-9](/img/structure/B2586103.png)

4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide” is a complex organic molecule. It has been mentioned in the context of antiviral activity .

Synthesis Analysis

The synthesis of related compounds has been studied. For example, the systems ZnCl2–2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)acetohydrazide (Hydr)–propan-2-ol, ZnCl2–Hydr–pyruvic acid (HPv), and Zn(CH3COO)2–Hydr–isatin(HIz)–propan-2-ol were studied. Optimal synthesis conditions were determined, and the complexes [Zn(Hydr)2Cl2], [Zn(HydrHPv)2Cl2], and [Zn(HydrIz)2] were isolated .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as elemental analysis, thermogravimetry, IR spectroscopy, and mass spectrometry .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide has been explored for developing potential HIV-1 antagonists. These compounds show promise for drug development, particularly in targeting HIV-1 infections (Cheng De-ju, 2015).

Bromination and Nucleophilic Substitution

Research has shown that 2,3-Dihydro-1H-1,4-diazepines, closely related to the compound , typically undergo bromination at specific positions, affecting their chemical properties. This process, along with nucleophilic substitution, forms the basis for creating various derivatives with potential therapeutic applications (Anita M. Gorringe et al., 1969).

Photodynamic Therapy Application

Compounds with a benzenesulfonamide moiety have been utilized in the synthesis of new zinc phthalocyanines, demonstrating significant potential for photodynamic therapy, especially in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers (M. Pişkin et al., 2020).

Synthesis of Heterocyclic Compounds

The compound belongs to a class of chemicals that are fundamental in synthesizing various heterocyclic compounds. This synthesis is crucial in the development of new pharmaceuticals and materials with diverse applications (A. Bhan, R. Hosmane, 1993).

Radioanalytical and Nuclear Chemistry

Derivatives of this compound have been used in radioanalytical chemistry, particularly in the synthesis of labeled compounds for studying drug interactions and mechanisms (N. Saemian, G. Shirvani, 2012).

Cytotoxicity and Enzyme Inhibition

Some derivatives exhibit cytotoxic properties and inhibit specific enzymes like cathepsin B, which are significant in cancer research. This makes them valuable for studying the biochemical pathways involved in cancer and potentially developing new cancer treatments (J. Spencer et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Mechanism of Action

Target of action

The compound contains a benzodiazepine moiety, which is commonly found in drugs that act on the central nervous system, particularly as agonists of the GABA_A receptor . .

Mode of action

If the compound acts similarly to other benzodiazepines, it would bind to the GABA_A receptor and enhance the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects in the brain .

Biochemical pathways

The compound could potentially affect the GABAergic pathway, which is involved in various neurological processes, including sleep regulation, anxiety, and seizure activity .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of action

If the compound acts as a GABA_A receptor agonist, it could potentially have sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

properties

IUPAC Name |

4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26BrN3O4S/c1-3-29(4-2)35(33,34)21-13-10-19(11-14-21)26(32)30-17-24(31)28-23-15-12-20(27)16-22(23)25(30)18-8-6-5-7-9-18/h5-16,25H,3-4,17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCBAVRGWPAJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)

![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)

![N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2586025.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)